N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide
Description
The compound N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a naphthalene core linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S2/c22-26(23)13-3-12-21(26)18-9-7-17(8-10-18)20-27(24,25)19-11-6-15-4-1-2-5-16(15)14-19/h1-2,4-11,14,20H,3,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVULFOKSGVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)naphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound combines a sulfonamide functional group with a naphthalene moiety and a dioxidoisothiazolidin-2-yl group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula for this compound is , and it has a molecular weight of 378.43 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is thought to involve its interaction with various biological macromolecules. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical in metabolic pathways.
- Receptor Modulation : It could modulate the activity of receptors involved in signaling pathways.
- Protein Binding : The sulfonamide group may facilitate binding to target proteins, impacting their function.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The sulfonamide moiety is known for its ability to interfere with bacterial folic acid synthesis by inhibiting the enzyme dihydropteroate synthase.
Anticancer Activity
Preliminary studies suggest that this compound may have potential anticancer properties. The mechanism could involve the induction of apoptosis in cancer cells or inhibition of tumor growth through modulation of specific signaling pathways.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on Antimicrobial Activity :
- A study demonstrated that similar sulfonamide derivatives showed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus.
- Results indicated minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | Staphylococcus aureus |
- Study on Anticancer Effects :
- In vitro studies revealed that related compounds induced cell cycle arrest and apoptosis in breast cancer cell lines.
- IC50 values were recorded at 25 µM for significant cytotoxic effects.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 25 | MCF7 (Breast Cancer) |
| Compound D | 30 | HeLa (Cervical Cancer) |
Comparison with Similar Compounds
Structural and Functional Analogues
(a) N-((3s,5s,7s)-Adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide (2b)
- Structure: Contains a dimethylamino-substituted naphthalene sulfonamide linked to an adamantane group.
- Activity: Exhibits antioxidant properties, likely due to radical scavenging by the adamantane and electron-donating dimethylamino group .
- Comparison : The target compound replaces the adamantane with a 1,1-dioxidoisothiazolidine moiety, which may enhance solubility (via sulfone groups) but reduce lipophilicity compared to adamantane.
(b) N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)
- Structure : A bis-sulfonamide with a tetramethylpiperidinyloxy (TEMPO-like) radical and naphthalene groups.
- Synthesis : Purified via flash chromatography (43% yield), indicating moderate synthetic efficiency .
(c) 6-Hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]naphthalene-2-sulphonamide
- Structure : Azo-functionalized naphthalene sulfonamide with hydroxyethyl and methyl groups.
- Applications : Azo groups confer chromophoric properties, making such compounds candidates for dyes or sensors .
- Comparison : The target compound lacks azo groups, implying a focus on pharmaceutical rather than material science applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
